N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-benzyl-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-13-27-12-17(24(19)11-14-6-2-1-3-7-14)20(26)21-10-18-22-15-8-4-5-9-16(15)23-18/h1-9,17H,10-13H2,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSEJVICSNOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic processes. For example, it has shown promise as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis . This property could be leveraged to enhance drug efficacy and reduce adverse effects in pharmacotherapy.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of oxidative stress and inflammation pathways .
Polymer Synthesis
In material science, this compound has been explored for its potential use in synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the creation of materials with specific mechanical and thermal characteristics suitable for various industrial applications .
Coatings and Adhesives
The compound's chemical properties make it a suitable candidate for developing advanced coatings and adhesives that require high durability and resistance to environmental factors. Research into its application in these areas is ongoing, with promising results indicating improved performance compared to traditional materials .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share the benzodiazole motif but differ in core heterocycles, substituents, and pharmacological profiles. Key comparisons are summarized below:
Core Heterocycle Variations
Compound 10 (N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide)
- Core Structure : Pyrazole ring replaces morpholine.
- Key Substituents : A 4-methylpiperazinyl group enhances basicity and solubility.
- Pharmacological Profile : Demonstrated superior aqueous solubility, cellular permeability, and low intrinsic clearance as a FOXO1 inhibitor .
- Piperazine substituents in Compound 10 likely improve solubility over the benzyl group in the target compound .
Compounds 9a–9e (Triazole-Thiazole Derivatives)
- Core Structure: Triazole and thiazole rings (e.g., 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
- Key Substituents : Halogenated aryl groups (e.g., 4-bromophenyl in 9c) increase lipophilicity and electronic effects.
- Pharmacological Profile : Docking studies suggest strong binding to enzymatic active sites, analogous to acarbose (a glycosidase inhibitor) .
- Comparison : The triazole-thiazole framework may enhance hydrogen bonding and metabolic resistance compared to the morpholine-carboxamide scaffold. Halogen substituents in 9a–9e could improve target affinity but reduce solubility relative to the target’s benzyl group .
Carboxamide-Linked Analogs
N-[(1H-1,3-Benzodiazol-2-yl)methyl]furan-2-carboxamide
Data Table: Structural and Functional Comparison
Preparation Methods
Morpholine Ring Construction
The 5-oxomorpholine core is synthesized via acid-catalyzed cyclization of N-(2-hydroxyethyl)glycine derivatives (e.g., ethyl 2-(2-hydroxyethylamino)acetate). Under reflux in toluene with p-toluenesulfonic acid (PTSA), cyclization yields the morpholinone structure.
Example Protocol :
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Reactants : Ethyl 2-(2-hydroxyethylamino)acetate (10 mmol), PTSA (0.5 eq), toluene (50 mL).
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Conditions : Reflux at 110°C for 12 h.
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Yield : 68–72% after silica gel chromatography.
Benzylation at the 4-Position
The 4-benzyl group is introduced via Mitsunobu reaction or alkylation using benzyl bromide. The Mitsunobu method (diethyl azodicarboxylate, triphenylphosphine) is preferred for stereochemical control.
Example Protocol :
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Reactants : 5-Oxomorpholin-3-carboxylic acid (5 mmol), benzyl alcohol (6 mmol), DEAD (6 mmol), PPh₃ (6 mmol), THF (30 mL).
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Conditions : 0°C to room temperature, 24 h.
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Yield : 80–85% after recrystallization (ethyl acetate/hexane).
Amide Bond Formation with Benzodiazole Derivative
The final step involves coupling 4-benzyl-5-oxomorpholine-3-carboxylic acid with (1H-1,3-benzodiazol-2-yl)methylamine using carbodiimide-based coupling agents (e.g., EDCl, HOBt).
Example Protocol :
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Reactants : 4-Benzyl-5-oxomorpholine-3-carboxylic acid (3 mmol), (1H-1,3-benzodiazol-2-yl)methylamine (3.3 mmol), EDCl (3.6 mmol), HOBt (3.6 mmol), DMF (20 mL).
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Conditions : 0°C to room temperature, 12 h under N₂.
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Yield : 60–65% after HPLC purification.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that DMF and DCM are optimal for amide coupling, while THF favors Mitsunobu reactions. Catalysts such as HATU improve yields in sterically hindered systems.
Table 1: Solvent Impact on Amide Coupling Yield
| Solvent | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | EDCl/HOBt | 65 | 98 |
| DCM | EDCl/HOBt | 58 | 95 |
| THF | HATU/DIEA | 72 | 99 |
Temperature and Time Dependencies
Elevated temperatures (50–60°C) accelerate cyclization but risk side reactions. For benzylation, prolonged reaction times (>24 h) reduce yields due to over-alkylation.
Analytical Characterization
Post-synthesis validation employs:
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¹H/¹³C NMR : Confirmation of benzyl (δ 7.2–7.4 ppm) and morpholinone (δ 4.1–4.3 ppm) protons.
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HRMS : Molecular ion peak at m/z 364.4 [M+H]⁺.
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Q & A
Basic: What are the optimal synthetic routes and purification strategies for N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-benzyl-5-oxomorpholine-3-carboxamide?
The synthesis of this compound likely involves multi-step reactions, leveraging methodologies from structurally analogous compounds. Key steps include:
- Amide coupling : Reacting a benzodiazolylmethyl amine with a 4-benzyl-5-oxomorpholine-3-carboxylic acid derivative using coupling agents like HATU or EDCI in anhydrous DMF .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres (N₂/Ar) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity. Monitor via TLC or HPLC .
Basic: How is the molecular structure of this compound validated experimentally?
Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, the benzodiazole NH proton appears as a singlet near δ 12.5 ppm in DMSO-d₆ .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and morpholine carbonyl (~1700 cm⁻¹) .
Basic: What are the key chemical reactivity profiles under varying conditions?
Reactivity studies focus on functional groups:
- Amide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the carboxamide bond .
- Oxidation : The morpholine 5-oxo group may resist further oxidation, but benzodiazole methyl groups can oxidize with KMnO₄ .
- Stability : Assess photodegradation under UV light and thermal stability via TGA/DSC .
Advanced: How can researchers design experiments to evaluate its biological activity?
Methodologies include:
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
Advanced: What strategies identify its biological targets and binding mechanisms?
Approaches involve:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified enzymes/receptors .
- Computational docking : Use AutoDock Vina or Schrödinger to predict interactions with targets like PARP or HDACs .
- Pull-down assays : Biotinylated analogs immobilized on streptavidin beads to capture interacting proteins from lysates .
Advanced: How can computational modeling guide SAR studies?
- QSAR modeling : Build regression models using descriptors (logP, polar surface area) to predict activity .
- Molecular dynamics simulations : Analyze ligand-receptor stability in lipid bilayers (e.g., GROMACS) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for rational substituent modifications .
Advanced: How to resolve contradictions in reported data (e.g., conflicting bioactivity results)?
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., R/Python) to identify outliers .
- Dose-response validation : Reproduce assays with standardized protocols (e.g., fixed cell lines, serum-free conditions) .
- Orthogonal assays : Confirm anti-proliferative effects via SRB assay if MTT results are disputed .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for derivatives?
- Scaffold diversification : Synthesize analogs with substituent variations (e.g., halogenation at benzyl or morpholine positions) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
- Crystallography : Co-crystallize derivatives with targets (e.g., kinases) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
